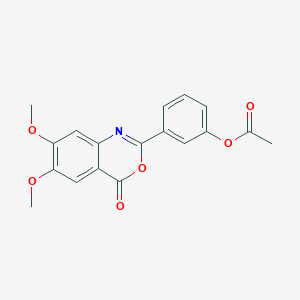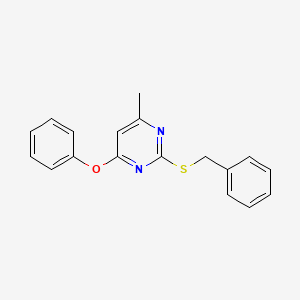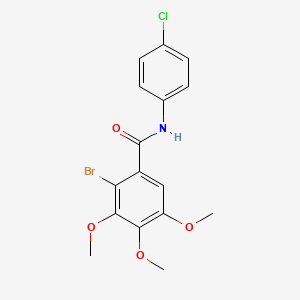![molecular formula C17H16O6 B5795835 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate CAS No. 3722-46-1](/img/structure/B5795835.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate
Übersicht
Beschreibung
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate, also known as THC acetate, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component found in cannabis plants. THC acetate is synthesized using various methods and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has been studied extensively for its potential therapeutic properties, including its analgesic, anti-inflammatory, and anti-cancer effects. Studies have shown that this compound acetate has a higher potency and longer duration of action compared to this compound. This compound acetate has also been studied for its potential use in the treatment of various medical conditions, such as chronic pain, inflammation, and cancer.
Wirkmechanismus
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate exerts its effects by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates various signaling pathways, leading to the modulation of neurotransmitter release, gene expression, and cell signaling. This compound acetate has also been shown to inhibit the activity of enzymes involved in the breakdown of endocannabinoids, leading to increased levels of endocannabinoids in the body.
Biochemical and Physiological Effects
This compound acetate has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. Studies have also shown that this compound acetate can modulate the immune system, reduce oxidative stress, and improve neurological function. This compound acetate has been shown to have a higher potency and longer duration of action compared to this compound, making it a promising candidate for the treatment of various medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has several advantages for lab experiments, including its high potency and longer duration of action compared to this compound. However, this compound acetate has some limitations, including its limited solubility in water, making it difficult to administer in vivo. Additionally, the synthesis of this compound acetate can be challenging, and the yield can be low, making it difficult to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
For the research of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate include the development of novel synthesis methods, investigation of its potential use in combination with other drugs, and further studies to elucidate its mechanism of action and potential therapeutic properties.
Synthesemethoden
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate is synthesized using various methods, including acid-catalyzed esterification of this compound and acetic anhydride, and reaction of this compound with acetic anhydride and a Lewis acid catalyst. The yield of this compound acetate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Eigenschaften
IUPAC Name |
(1-acetyloxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(18)21-11-7-14(22-10(2)19)16-12-5-3-4-6-13(12)17(20)23-15(16)8-11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLGDMBVGDJBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167942 | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-46-1 | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)

![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)

![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
